molecular formula C12H12N2O B2528896 [4-(6-Methylpyridazin-3-yl)phenyl]methanol CAS No. 1349715-53-2

[4-(6-Methylpyridazin-3-yl)phenyl]methanol

Cat. No.: B2528896
CAS No.: 1349715-53-2
M. Wt: 200.241
InChI Key: CHSSHEHDHXELTP-UHFFFAOYSA-N
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Description

[4-(6-Methylpyridazin-3-yl)phenyl]methanol (CAS 1349715-53-2) is a high-purity chemical compound supplied for research purposes. This molecule features a biaryl structure that connects a phenyl ring and a 6-methylpyridazine ring through a carbon-carbon bond, with a hydroxymethyl functional group attached to the phenyl ring . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery. The pyridazine ring is a nitrogen-rich heterocycle, a privileged scaffold frequently found in biologically active compounds and approved drugs . The benzylic alcohol group serves as a versatile synthetic handle, allowing for further chemical transformations such as oxidation to an aldehyde or carboxylic acid, or conversion to halides and esters for the synthesis of more complex molecular architectures . While specific biological data for this exact compound is not widely published in the available literature, compounds based on the pyridazine scaffold are known to be investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties . Researchers utilize this compound as a key building block in the synthesis of potential enzyme inhibitors and for constructing combinatorial libraries for biological screening. The core structure can be synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is highly effective for forming the C-C bond between heteroaromatic and phenyl rings . Intended Use and Handling: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before use and handle the material using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-2-7-12(14-13-9)11-5-3-10(8-15)4-6-11/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSSHEHDHXELTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Condensation of 1,4 Dicarbonyl Compounds with Hydrazine:this is a Classical and Widely Employed Method for Constructing the Pyridazine Heterocycle.chemtube3d.comliberty.eduwikipedia.orgthe Mechanism for the Formation of the 3 Aryl 6 Methylpyridazine Scaffold Typically Proceeds As Follows:

Step 1: Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine (B178648) on one of the carbonyl carbons of a suitable 1,4-dicarbonyl precursor, such as 1-(4-(hydroxymethyl)phenyl)pentane-1,4-dione. This forms a tetrahedral intermediate.

Step 2: Dehydration and Imine Formation: The tetrahedral intermediate eliminates a molecule of water to form a hydrazone.

Step 3: Intramolecular Cyclization: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon, leading to the formation of a cyclic hemiaminal intermediate.

Step 4: Aromatization: Subsequent dehydration of this cyclic intermediate results in the formation of a dihydropyridazine (B8628806). This dihydropyridazine is then oxidized to yield the final aromatic pyridazine (B1198779) ring. chemtube3d.com The oxidation can occur in the presence of a mild oxidizing agent or, in some cases, air.

Palladium Catalyzed Suzuki Miyaura Cross Coupling:this Modern Synthetic Approach Offers a Versatile Route to Unsymmetrical 3,6 Disubstituted Pyridazines.nih.govresearchgate.netnih.govthe Synthesis Would Involve Coupling a Halogenated Pyridazine with a Functionalized Boronic Acid.

Reactivity and Stability Profiling of the Pyridazine (B1198779) Moiety within this compound

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity and stability.

Reactivity:

Nucleophilic Aromatic Substitution (SNAr): The pyridazine nucleus is susceptible to nucleophilic attack. thieme-connect.de In 3,6-disubstituted pyridazines, the C4 and C5 positions are the most electron-deficient and are the primary sites for SNAr reactions, assuming a suitable leaving group is present. While the parent compound does not have a leaving group at these positions, derivatives could be synthesized to explore this reactivity. The reaction proceeds via a Meisenheimer-like intermediate, a negatively charged species whose stability is enhanced by the electron-withdrawing nature of the diazine ring. wikipedia.org

N-Alkylation and N-Oxidation: The lone pairs of electrons on the nitrogen atoms impart basic character to the pyridazine ring, allowing it to react with electrophiles. Protonation, alkylation with alkyl halides, or oxidation with reagents like peroxy acids can occur at one of the nitrogen atoms. The specific nitrogen that reacts may be influenced by steric hindrance from the adjacent substituents.

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the ring, forming piperidazine derivatives.

Electrophilic Substitution: Electrophilic substitution on the pyridazine ring itself is generally difficult due to its electron-deficient nature and requires harsh conditions. wikipedia.org

Stability:

The pyridazine ring is an aromatic system, which confers significant thermodynamic stability. It is generally stable to moderate heat and non-oxidizing acids. However, strong oxidizing conditions can lead to ring cleavage. The methyl group at the C6 position can undergo oxidation under certain conditions to a carboxylic acid.

Reaction TypeReagent ClassPotential Site of ReactionProduct Type
Nucleophilic Substitution Nucleophiles (e.g., alkoxides, amines)C4/C5 (with a leaving group)4- or 5-substituted pyridazine
N-Alkylation Alkyl halidesN1 or N2Pyridazinium salt
N-Oxidation Peroxy acids (e.g., m-CPBA)N1 or N2Pyridazine-N-oxide
Reduction H₂/Catalyst (e.g., Pd/C)Pyridazine RingPiperidazine derivative

Reactivity and Transformation Studies of the Phenylmethanol Moiety within this compound

The phenylmethanol moiety features a primary benzylic alcohol, which is a versatile functional group for a variety of chemical transformations.

Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will yield 4-(6-methylpyridazin-3-yl)benzaldehyde.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will result in the formation of 4-(6-methylpyridazin-3-yl)benzoic acid.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic or basic catalysis to form esters. Similarly, etherification, such as the Williamson ether synthesis, can be performed by deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol into the corresponding benzylic chloride or bromide, [4-(6-methylpyridazin-3-yl)phenyl]methyl halide. This halide is an excellent substrate for SN2 reactions with a wide range of nucleophiles.

The electron-withdrawing nature of the pyridazinyl substituent may slightly destabilize any carbocationic intermediates at the benzylic position, potentially disfavoring SN1-type reactions.

TransformationReagent(s)Product Functional Group
Oxidation PCC, Dess-Martin PeriodinaneAldehyde
Oxidation KMnO₄, H₂CrO₄Carboxylic Acid
Esterification R-COOH / H⁺ or R-COCl / BaseEster
Etherification 1. NaH 2. R-XEther
Halogenation SOCl₂ or PBr₃Benzyl Halide

Analysis of Regioselectivity and Stereoselectivity in Derivatives of this compound

Regioselectivity and stereoselectivity are critical considerations in the synthesis of derivatives of the title compound.

Regioselectivity:

Electrophilic Aromatic Substitution on the Phenyl Ring: The pyridazinyl group is a strongly deactivating, electron-withdrawing group. Therefore, for electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the phenyl ring, the pyridazinyl substituent will direct incoming electrophiles to the meta position (relative to the C-C bond connecting the two rings). wikipedia.orgnih.gov The positions ortho and para to the pyridazinyl group are significantly deactivated.

Nucleophilic Substitution on the Pyridazine Ring: As previously mentioned, nucleophilic attack on a substituted pyridazine ring preferentially occurs at the C4 and C5 positions. thieme-connect.de The presence of the methyl and aryl groups at C6 and C3, respectively, would sterically and electronically influence the exact site of attack if a derivative with a leaving group at C4 or C5 were used.

Directed Ortho-Metalation (DoM): It is conceivable that one of the pyridazine nitrogen atoms could direct lithiation to the ortho-position on the phenyl ring (C3 or C5 position of the phenyl ring) upon treatment with a strong organolithium base. This would provide a regioselective route to ortho-functionalized derivatives.

Stereoselectivity:

The parent molecule, this compound, is achiral. Stereoselectivity becomes a factor when a chiral center is introduced into its derivatives.

Asymmetric Reduction: A key transformation where stereoselectivity would be paramount is the asymmetric reduction of the corresponding ketone, 1-[4-(6-methylpyridazin-3-yl)phenyl]ethanone (if synthesized). Reduction of this ketone with a chiral reducing agent, such as a borohydride (B1222165) modified with a chiral ligand (e.g., Corey-Bakshi-Shibata catalyst), would lead to the enantioselective formation of a chiral secondary alcohol. The facial selectivity of the nucleophilic attack by the hydride on the prochiral ketone would be dictated by the steric and electronic properties of the chiral catalyst.

This analysis provides a foundational understanding of the mechanistic pathways and reactivity patterns associated with this compound, guiding the rational design of its synthesis and derivatization.

Spectroscopic and Crystallographic Structural Elucidation of 4 6 Methylpyridazin 3 Yl Phenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for the Definitive Assignment of [4-(6-Methylpyridazin-3-yl)phenyl]methanol Structure

Comprehensive 1D and 2D NMR Analyses (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental ¹H NMR, ¹³C NMR, or 2D NMR data (COSY, HSQC, HMBC, NOESY) for the compound this compound. The definitive assignment of its complex structure would necessitate such analyses.

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group on the pyridazine (B1198779) ring, the aromatic protons on both the pyridazine and phenyl rings, and the benzylic methylene (B1212753) protons of the methanol (B129727) group, along with the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the para substitution pattern on the phenyl ring.

The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom, including the methyl carbon, the carbons of the pyridazine and phenyl rings, and the methylene carbon of the methanol moiety.

Two-dimensional NMR techniques would be indispensable for unambiguous assignment:

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, for instance, between the protons on the pyridazine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation in solution.

Without experimental data, a detailed analysis and the creation of data tables are not possible.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis of this compound

Specific high-resolution mass spectrometry (HRMS) data for this compound is not available in the reviewed literature. HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₁₂N₂O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) analysis, which involves the fragmentation of a selected precursor ion, would provide valuable structural information. While no experimental MS/MS data has been reported, a theoretical fragmentation pattern could be predicted. Common fragmentation pathways for this molecule might include the loss of the hydroxyl group, cleavage of the bond between the phenyl ring and the methanol group, and fragmentation of the pyridazine ring. The analysis of these fragment ions would help to piece together the molecular structure. A data table detailing these fragments cannot be generated without experimental results.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification of Key Functional Groups within this compound

Experimental Fourier-Transform Infrared (FTIR) spectroscopic data for this compound has not been found in the public domain. FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands for:

A broad O-H stretching vibration for the hydroxyl group of the methanol moiety, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic rings and the methyl group, usually found between 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations from the pyridazine and phenyl rings in the 1400-1600 cm⁻¹ region.

A C-O stretching vibration for the primary alcohol, which is expected around 1050-1250 cm⁻¹.

A data table of specific absorption peaks and their corresponding functional groups cannot be compiled without the actual spectrum.

X-ray Crystallography for the Determination of Solid-State Molecular Conformation and Intermolecular Interactions of this compound

There are no published X-ray crystallographic data for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. Without a crystal structure, it is not possible to provide a data table of crystallographic parameters.

Mechanistic Investigations of Chemical Transformations Involving 4 6 Methylpyridazin 3 Yl Phenyl Methanol

Elucidation of Reaction Mechanisms in the Formation of [4-(6-Methylpyridazin-3-yl)phenyl]methanol

The synthesis of this compound can be approached through several strategic pathways, primarily involving either the pre-functionalization of a precursor followed by pyridazine (B1198779) ring formation or the construction of the pyridazine core followed by late-stage functionalization. Two predominant mechanistic routes are the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) and a palladium-catalyzed cross-coupling reaction.

Theoretical and Computational Chemistry Studies of 4 6 Methylpyridazin 3 Yl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction of [4-(6-Methylpyridazin-3-yl)phenyl]methanol

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can be employed to optimize the molecular geometry of this compound and to compute a range of electronic properties that govern its reactivity and stability.

A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G* to perform calculations. gsconlinepress.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. gsconlinepress.comresearchgate.net

Illustrative DFT-Calculated Molecular Properties

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO 5.3 eV
Dipole Moment (μ) Measure of the net molecular polarity 3.5 Debye
Electronegativity (χ) Tendency to attract electrons 3.85

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 |

Note: These values are hypothetical and serve as examples of data obtained from DFT calculations.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are examples of ab initio calculations.

These high-accuracy methods are particularly useful for benchmarking results from less expensive methods like DFT. They can also be crucial for studying specific phenomena where electron correlation effects are particularly important. For example, ab initio configuration interaction calculations have been used to assign the spectral features in the core excitation spectra of pyridazine (B1198779) itself. aip.org Similarly, such methods could be applied to this compound to obtain highly accurate predictions of its electronic transition energies, which are relevant to its UV-Vis spectroscopic profile. Furthermore, ab initio calculations have been used to determine the energetic favorability of different reaction pathways for pyridazine derivatives, a task that could be applied to understand the metabolic or synthetic routes related to the target molecule. nih.gov

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (low-energy states) and the energy barriers between them.

The key flexible bond in this molecule is the C-C bond connecting the phenyl ring and the pyridazine ring, as well as the bond connecting the hydroxymethyl group to the phenyl ring. Rotation around these bonds gives rise to different spatial arrangements. Computational studies on other bi-aryl systems containing pyridazine have shown strong conformational preferences. nih.govresearchgate.net For example, DFT calculations on 3,6-bis(4-triazolyl)pyridazines revealed a strong preference for an anti-conformation between the heterocyclic rings. nih.gov

A potential energy surface scan can be performed by systematically rotating the dihedral angle between the phenyl and pyridazine rings and calculating the energy at each step. This process generates an energy landscape, revealing the most stable (lowest energy) conformation and the rotational energy barriers. The most stable conformer would likely feature a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the adjacent rings, while still allowing for some degree of pi-conjugation.

Illustrative Rotational Energy Profile

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 2.5 Eclipsed (High Energy)
45 0.0 Skewed (Global Minimum)
90 1.8 Perpendicular (Local Maximum)
135 0.2 Skewed (Local Minimum)

Note: Data is illustrative, representing a typical energy profile for rotation between two aromatic rings.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Methods exist to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy.

For NMR spectroscopy, the GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, can predict the 1H and 13C chemical shifts. github.io These predicted shifts, when compared with experimental data, can help assign the signals in the spectrum to specific atoms in the molecule. nih.gov The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. github.io

Vibrational frequencies from IR spectroscopy can also be calculated. The computed frequencies correspond to specific vibrational modes of the molecule, such as C-H stretches, C=N stretches of the pyridazine ring, and the O-H stretch of the methanol (B129727) group. These theoretical spectra can be compared to experimental IR spectra to aid in their interpretation.

Molecular Modeling and Docking Simulations for Exploring Potential Interaction Modes of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. Given that many pyridazine derivatives exhibit biological activity, docking simulations for this compound could explore its potential as an inhibitor for various enzymes. dergipark.org.trrjptonline.org

Studies have successfully used docking to rationalize the inhibitory activity of pyridazine derivatives against targets like cyclooxygenase-2 (COX-2), HIV reverse transcriptase, and various kinases. tandfonline.comnih.govrsc.org A typical docking study would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Generating a 3D conformation of this compound.

Using a docking algorithm to place the molecule into the binding site in multiple orientations and conformations.

Scoring the different poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to predict the most favorable binding mode and estimate the binding affinity.

For this compound, the pyridazine nitrogens could act as hydrogen bond acceptors, while the hydroxyl group could be a hydrogen bond donor or acceptor. nih.gov The aromatic rings could participate in π-π stacking or hydrophobic interactions with amino acid residues in the protein's active site. nih.gov

Hypothetical Docking Results against a Kinase Target

Parameter Description Result
Binding Affinity Estimated strength of binding (lower is better) -8.2 kcal/mol
Key Interactions Predicted intermolecular bonds with protein residues Hydrogen bond between pyridazine N and LYS88; Hydrogen bond between methanol -OH and ASP181; π-π stacking with PHE168

| Predicted Pose | Description of the ligand's orientation in the active site | The pyridazine ring is buried in a hydrophobic pocket, with the phenylmethanol group extending towards the solvent-exposed region. |

Note: This table presents hypothetical results from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects on this compound

While docking provides a static picture of molecular interactions, Molecular Dynamics (MD) simulations can model the dynamic behavior of a system over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its conformational flexibility in a solvent, typically water, to mimic physiological conditions. rsc.org By simulating the molecule over nanoseconds, one can observe how it changes its shape, how the key dihedral angles fluctuate, and which conformations are most populated over time.

MD simulations are also crucial for understanding the role of solvent. They explicitly model the interactions between the solute and surrounding water molecules, providing insights into hydration patterns and how water might mediate interactions between the molecule and a biological target. unibs.itosti.gov The simulation would track the formation and breaking of hydrogen bonds between the molecule's polar groups (the pyridazine nitrogens and the hydroxyl group) and the surrounding water molecules, offering a detailed picture of its solvation shell. github.io This information is vital for a complete understanding of the molecule's behavior in a biological environment.

Investigation of Biological Interactions and Target Identification for 4 6 Methylpyridazin 3 Yl Phenyl Methanol

In Vitro Biochemical and Cell-Based Screening Methodologies for [4-(6-Methylpyridazin-3-yl)phenyl]methanol

To elucidate the biological activity of this compound, a tiered screening approach is typically employed, beginning with broad biochemical and cellular assays to identify potential areas of biological relevance. The pyridazine (B1198779) ring is a recognized pharmacophore known for its hydrogen bonding capabilities and its presence in various bioactive molecules, suggesting that this compound could interact with a range of biological targets. nih.gov

Enzyme Activity Modulation Assays

Enzyme inhibition or activation is a common mechanism of action for small molecules. A panel of enzymes, selected based on the structural motifs of this compound, would be utilized to assess its modulatory effects. For instance, pyridazine derivatives have been investigated as inhibitors of enzymes such as kinases and cyclooxygenases (COX-1 and COX-2). researchgate.net

A typical screening process would involve incubating the compound with a specific enzyme and its substrate, followed by the measurement of product formation or substrate depletion. High-throughput screening (HTS) methods often employ fluorescence or luminescence-based readouts for rapid assessment. If initial screening reveals significant activity against a particular enzyme, dose-response studies are conducted to determine the half-maximal inhibitory concentration (IC50) or activation concentration (AC50).

Table 1: Illustrative Enzyme Inhibition Profile for this compound

Enzyme Target Assay Type Substrate [Compound] (µM) % Inhibition IC50 (µM)
Cyclooxygenase-2 (COX-2) Fluorometric Arachidonic Acid 10 65 7.5
p38 MAP Kinase Kinase-Glo® ATP, Myelin Basic Protein 10 12 >100
Cathepsin L Fluorometric Z-FR-AMC 10 5 >100

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on activities of similar heterocyclic compounds.

Receptor Binding and Ligand Displacement Assays

To determine if this compound interacts with specific receptors, competitive binding assays are employed. These assays measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor. This methodology has been successfully applied to other pyridazine derivatives to identify their affinity for receptors such as adenosine (B11128) receptors. nih.gov

The assay typically involves incubating a preparation of cell membranes or purified receptors with the labeled ligand in the presence of varying concentrations of this compound. A reduction in the bound signal indicates that the test compound is competing for the same binding site. The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Table 2: Hypothetical Receptor Binding Affinity for this compound

Receptor Target Labeled Ligand Ki (nM)
Adenosine A1 Receptor [3H]DPCPX 850
Adenosine A3 Receptor [125I]AB-MECA >10,000
GABAA Receptor [3H]Muscimol >10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on activities of similar heterocyclic compounds. nih.govjocpr.com

Cell-Based Target Engagement and Pathway Modulation Studies

Following biochemical and receptor binding assays, it is essential to confirm that this compound can engage its target within a cellular context. Cell-based assays provide a more physiologically relevant environment, accounting for factors such as cell permeability and metabolism. nih.gov

Target engagement can be assessed using techniques like the Cellular Thermal Shift Assay (CETSA), where ligand binding stabilizes the target protein against thermal denaturation. Pathway modulation studies would investigate the downstream effects of target engagement. For example, if the compound inhibits a specific kinase, a Western blot analysis could be used to measure the phosphorylation status of its downstream substrates.

Methodologies for the Identification of Specific Biological Targets of this compound

When the biological activity of this compound is established through phenotypic screening but the direct molecular target is unknown, several methodologies can be employed for target deconvolution. researchgate.net

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand. europeanreview.org For this method, this compound would be chemically modified with a linker arm and attached to a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are retained on the support while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

A variation of this is the pull-down assay, which can be combined with photo-affinity labeling. nih.gov In this approach, the compound is modified with both a photoreactive group and an enrichment tag (like biotin). Upon incubation with cell lysate and exposure to UV light, the photoreactive group forms a covalent bond with the binding protein. The tagged protein-ligand complexes can then be "pulled down" using streptavidin beads and identified.

Chemical Proteomics and Activity-Based Protein Profiling

Chemical proteomics offers a suite of advanced techniques for identifying protein targets directly in complex biological systems. nih.gov These methods can provide a global view of the compound's interactions across the proteome.

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology used to study enzyme activity. nih.govmdpi.com ABPP utilizes chemical probes that react covalently with the active sites of specific enzyme families. In a competitive ABPP experiment, a cell lysate is pre-incubated with this compound before adding the activity-based probe. If the compound binds to a target enzyme, it will block the binding of the probe. A subsequent proteomic analysis can then identify the proteins that show reduced labeling by the probe, indicating them as potential targets of the compound. This approach is particularly useful for identifying novel or "off-target" enzyme interactions. researchgate.net

Table 3: List of Compound Names

Compound Name

Elucidation of Molecular Mechanisms of Action for this compound at Target Level

The elucidation of a compound's molecular mechanism of action (MoA) is fundamental to drug discovery, providing a detailed understanding of how it interacts with its biological target to produce a pharmacological effect. For this compound, this process would involve identifying its specific molecular target(s) and characterizing the binding interactions at an atomic level.

While specific target information for this compound is not extensively detailed in publicly available research, studies on structurally related pyridazine and pyridazinone derivatives offer a blueprint for such investigations. For instance, various pyridazinone-based compounds have been identified as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target implicated in metabolic diseases and cancer. nih.govresearchgate.net An investigation into the MoA of this compound would likely commence with target identification assays, followed by detailed biophysical and structural studies.

Key molecular interactions that would be investigated include:

Hydrogen Bonding: The methanol (B129727) group (-CH₂OH) and the nitrogen atoms of the pyridazine ring are potential hydrogen bond donors and acceptors, respectively. These could form critical interactions with amino acid residues like arginine, tyrosine, or serine in a target's binding pocket. nih.gov

Hydrophobic Interactions: The phenyl and methyl-pyridazine rings provide hydrophobic surfaces that can engage with nonpolar residues within the target protein.

Pi-Pi Stacking: The aromatic nature of both the phenyl and pyridazine rings allows for potential pi-pi stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, or tryptophan. nih.gov

Techniques like X-ray crystallography or cryo-electron microscopy would be employed to obtain a high-resolution structure of the compound bound to its target. This structural data provides definitive proof of the binding mode and clarifies the specific interactions that govern its affinity and activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure correlates with biological activity. These studies guide the optimization of a lead compound by identifying which parts of the molecule are essential for its activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetics.

Rational Design and Synthesis of Analogs for Comprehensive SAR Elucidation

A systematic SAR study of this compound would involve the rational design and synthesis of a library of analogs. The parent molecule can be dissected into three primary regions for modification: the methyl-pyridazine ring, the central phenyl linker, and the benzylic methanol group.

Modification of the Pyridazine Ring: Analogs would be synthesized to explore the importance of the methyl group and the pyridazine core. This could involve changing the methyl group's position, replacing it with other alkyl or functional groups, or even replacing the pyridazine ring with other heterocycles. nih.gov

Modification of the Phenyl Linker: The substitution pattern on the phenyl ring would be explored. Analogs with substituents at the ortho- and meta-positions relative to the pyridazine ring would be synthesized to probe steric and electronic effects.

Modification of the Methanol Group: The hydroxymethyl group offers a key point for modification. It could be oxidized to an aldehyde or carboxylic acid, converted to an ether or ester, or replaced with other functional groups like an amine or a halogen to probe its role in target binding.

The synthesis of these derivatives would follow established organic chemistry methodologies, potentially involving cross-coupling reactions to link the pyridazine and phenyl rings, followed by functional group interconversions. acs.orgmdpi.com

Positional and Substituent Effects on Target Interaction and Modulation

Once synthesized, the analogs would be tested in relevant biological assays to determine their activity. The results are then analyzed to establish clear SAR trends. For example, replacing the methyl group on the pyridazine ring with a larger alkyl group might decrease activity due to steric hindrance in the binding pocket. Conversely, adding an electron-withdrawing group, such as a halogen, to the phenyl ring could enhance binding affinity through new interactions. nih.gov

The following interactive table illustrates a hypothetical SAR study for analogs of this compound, showcasing how systematic modifications could influence inhibitory activity against a hypothetical target kinase.

Compound IDR1 (at Pyridazine C6)R2 (at Phenyl C4)Hypothetical IC₅₀ (nM)Notes
Parent-CH₃-CH₂OH150Baseline activity
Analog 1-H-CH₂OH450Methyl group appears important for potency
Analog 2-CF₃-CH₂OH75Electron-withdrawing group enhances potency
Analog 3-CH₃-COOH220Oxidation to acid slightly reduces potency
Analog 4-CH₃-CH₂F95Fluorination of methanol group improves potency
Analog 5-CH₃-H>1000Methanol group is critical for activity

This table contains illustrative data for educational purposes and does not represent real experimental results.

Lead Optimization Strategies for this compound-Based Scaffolds

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to convert it into a clinical candidate. nih.gov This involves enhancing potency and selectivity while improving metabolic stability, solubility, and oral bioavailability.

Computational Design and Virtual Screening in Lead Series Development

Computer-Aided Drug Design (CADD) plays a pivotal role in modern lead optimization. nih.govmdpi.com If a three-dimensional structure of the biological target is available, structure-based virtual screening can be employed. This process involves docking large libraries of virtual compounds into the target's binding site to predict their binding affinity and orientation. mdpi.com This approach can prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

For the this compound scaffold, computational chemists would build a model of its interaction with the target. This model would then be used to design new analogs with improved interactions. For example, if the model reveals an unoccupied hydrophobic pocket near the methyl group, analogs with larger hydrophobic substituents at that position would be designed and evaluated in silico before synthesis. Machine learning and quantitative structure-activity relationship (QSAR) models can also be developed to predict the activity of novel derivatives based on their physicochemical properties. frontiersin.orgresearchgate.net

Typical Virtual Screening Workflow:

Target Preparation: Obtain and prepare a 3D structure of the target protein.

Library Preparation: Prepare a large database of chemical compounds for screening.

Molecular Docking: Dock the library of compounds into the active site of the target.

Scoring & Ranking: Use scoring functions to rank compounds based on predicted binding affinity.

Hit Selection: Select a subset of top-ranking compounds for acquisition or synthesis and biological testing.

Fragment-Based Ligand Discovery (FBLD) Approaches

Fragment-Based Ligand Discovery (FBLD) is another powerful strategy for lead identification and optimization. wikipedia.orgnih.gov This method begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target. frontiersin.orgnih.gov Once these fragments are identified, they can be optimized by "growing" them into more potent, drug-like molecules or by "linking" two or more fragments that bind to adjacent sites.

The this compound scaffold itself could be viewed as the result of a successful fragment-linking or growing strategy. For instance, an initial FBLD screen might have identified 3-methylpyridazine (B156695) as a weak binder. A subsequent effort could have focused on growing this fragment, leading to the discovery of the phenylmethanol moiety as an ideal addition to enhance potency. This approach is highly efficient as it explores chemical space more effectively than traditional high-throughput screening. wikipedia.org

Sensitive biophysical techniques are required to detect the weak binding of fragments, including:

Nuclear Magnetic Resonance (NMR) spectroscopy

X-ray Crystallography

Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC)

By combining these advanced medicinal chemistry and computational strategies, the this compound scaffold can be systematically optimized to produce a potent, selective, and drug-like clinical candidate.

Advanced Applications and Future Directions in 4 6 Methylpyridazin 3 Yl Phenyl Methanol Research

Development of [4-(6-Methylpyridazin-3-yl)phenyl]methanol as a Chemical Probe for Biological Systems Investigation

Chemical probes are indispensable tools in chemical biology for the elucidation of complex biological processes. An effective probe must exhibit high affinity and selectivity for its target, along with a reporter group for detection. The this compound scaffold possesses inherent features that make it a promising candidate for development into a chemical probe.

The pyridazine (B1198779) ring is recognized as a valuable bioisostere for the phenyl ring, often leading to improved metabolic stability and reduced off-target effects. cambridgemedchemconsulting.comacs.org Its polar nature, conferred by the two adjacent nitrogen atoms, can facilitate specific hydrogen-bonding interactions with biological macromolecules such as enzymes and receptors. nih.govresearchgate.net This property is crucial for designing probes with high target specificity. For instance, radioiodinated imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized as potential high-affinity probes for the in vivo study of peripheral benzodiazepine (B76468) receptors using Single Photon Emission Computed Tomography (SPECT), demonstrating the utility of the pyridazine core in targeted imaging. anu.edu.au

To transform this compound into a chemical probe, the hydroxyl group of the methanol (B129727) moiety serves as a convenient handle for chemical modification. This site allows for the attachment of various reporter groups without significantly altering the core scaffold responsible for target binding. Potential modifications could include:

Fluorogenic Labeling: Conjugation with a fluorophore would enable the use of the compound in fluorescence microscopy and other imaging techniques to visualize the distribution and dynamics of its biological target in living cells.

Radiolabeling: Introduction of a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would allow for its use in quantitative binding assays and autoradiography studies.

Biotinylation: Attachment of a biotin (B1667282) tag would facilitate affinity purification of the target protein from complex biological mixtures, enabling target identification and validation.

The development of such probes would be contingent on identifying a specific biological target for the this compound scaffold. Given the wide range of biological activities reported for pyridazine derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, a broad screening campaign could unveil a suitable target for which a dedicated chemical probe would be of high value. rjptonline.orgresearchgate.netnih.gov

Potential Applications in Material Science or Supramolecular Chemistry

The unique electronic and structural characteristics of the pyridazine ring also position this compound as a molecule of interest for material science and supramolecular chemistry. The aromatic, planar structure of pyridazine derivatives makes them suitable building blocks for organic electronic materials. liberty.edu

Organic Electronics: Research has shown that pyridazine-based compounds can be utilized in the development of organic semiconductors and Organic Light Emitting Diodes (OLEDs). liberty.edu The nitrogen atoms in the pyridazine ring lower the energy levels of the molecular orbitals, which can be beneficial for creating materials with specific electronic properties. The photophysical properties of pyridazine-containing molecules, such as their fluorescence, can be tuned by chemical modification. ijrpr.comresearchgate.net The phenylmethanol group in this compound could be functionalized to append other aromatic systems, thereby extending the π-conjugation and modifying the optical and electronic properties of the resulting material.

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridazine ring are excellent coordination sites for metal ions. This makes pyridazine derivatives attractive ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are crystalline materials with well-defined pores that have applications in gas storage, separation, and catalysis. digitellinc.comacs.org The this compound molecule could serve as a functionalized organic linker in the design of novel MOFs. The hydroxyl group could either participate in hydrogen bonding to direct the supramolecular assembly or be used to post-synthetically modify the MOF's properties. The combination of the pyridazine's coordinating ability and the phenylmethanol's potential for functionalization offers a pathway to creating bespoke MOFs with tailored pore environments and functionalities. The ability of pyridazine rings to engage in π-π stacking interactions can also be exploited in the design of self-assembling supramolecular structures. researchgate.net

Potential Application AreaKey Feature of Pyridazine-Phenylmethanol ScaffoldPossible Research Direction
Organic Electronics Aromatic, planar structure; tunable photophysical properties.Synthesis of extended π-conjugated systems for use in OLEDs.
Supramolecular Chemistry Hydrogen bonding capability; π-π stacking interactions.Design of self-assembling liquid crystals or gels.
Metal-Organic Frameworks Coordination sites (pyridazine nitrogens); functional handle (-OH).Use as a functional organic linker to create MOFs for catalysis or sensing.

Innovative Synthetic Methodologies for Structurally Related Pyridazine-Phenylmethanol Compounds

The synthesis of functionalized pyridazines is a topic of ongoing research, with numerous methods being developed to allow for precise control over the substitution pattern. nih.govresearchgate.netresearchgate.net For the synthesis of this compound and its analogs, several innovative methodologies could be employed or further developed.

Traditional methods for pyridazine synthesis often involve the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.org However, modern organic synthesis seeks more efficient and versatile routes. Some promising innovative approaches include:

Inverse-Electron-Demand Aza-Diels-Alder Reactions: This powerful cycloaddition reaction allows for the highly regioselective synthesis of pyridazines from 1,2,3-triazines and electron-rich dienophiles. organic-chemistry.org This metal-free approach offers broad substrate scope and good functional group tolerance, making it suitable for creating a library of pyridazine-phenylmethanol analogs. organic-chemistry.org

Lewis Acid-Mediated Cycloadditions: The use of Lewis acids to mediate the inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers provides a route to highly functionalized pyridazines. organic-chemistry.org This method could be adapted to introduce the phenylmethanol moiety or its precursor.

Transition-Metal Catalyzed Cross-Coupling Reactions: For the synthesis of aryl-substituted pyridazines, palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) are indispensable tools. Starting from a halogenated pyridazine precursor, the [4-(hydroxymethyl)phenyl] group could be readily introduced.

Below is a table summarizing some modern synthetic strategies applicable to pyridazine derivatives.

Synthetic StrategyDescriptionPotential Advantage for Pyridazine-Phenylmethanol Analogs
Aza-Diels-Alder Reactions Cycloaddition of triazines with alkynes or enamines. organic-chemistry.orgorganic-chemistry.orgHigh regioselectivity and metal-free conditions.
C-C Bond Cleavage/Cyclization Unexpected C-C bond cleavage in 1,3-dicarbonyls followed by cyclization. organic-chemistry.orgAccess to diverse substitution patterns from simple starting materials.
Catalytic Cyclizations Copper-catalyzed 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgMild reaction conditions and good functional group tolerance.
Regioselective Synthesis from Tetrazines Inverse-electron-demand Diels-Alder reaction with alkynyl sulfides followed by transformation of the sulfur substituent. rsc.orgHigh regiocontrol and access to a wide variety of derivatives.

The development of these and other novel synthetic methods will be crucial for exploring the structure-activity relationships of this compound derivatives in various applications.

Prospects for Expanded Theoretical and Computational Investigations of this compound

Theoretical and computational chemistry offers powerful tools to predict and understand the properties of molecules, thereby guiding experimental work. For this compound, a range of computational investigations could provide valuable insights into its behavior and potential applications.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net Such studies on a newly synthesized pyridazinone derivative have been used to analyze its frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbitals (NBOs). mdpi.com For this compound, DFT could be used to:

Determine the optimized molecular geometry and conformational preferences.

Calculate the HOMO-LUMO energy gap to predict its chemical reactivity and electronic transition properties.

Simulate its IR, UV-Vis, and NMR spectra to aid in its experimental characterization. mdpi.com

Generate an MEP map to identify regions of electrophilic and nucleophilic character, which is crucial for understanding its intermolecular interactions. mdpi.com

Molecular Docking and Dynamics Simulations: If a biological target for this compound is identified, molecular docking simulations can be used to predict its binding mode and affinity. researchgate.net This information is invaluable for the rational design of more potent and selective analogs. Following docking, molecular dynamics (MD) simulations can provide a more detailed picture of the ligand-receptor interactions over time, including the stability of the binding pose and the role of solvent molecules.

Hirshfeld Surface Analysis: To understand the intermolecular interactions in the solid state, which is relevant for its potential use in material science, Hirshfeld surface analysis can be performed. This technique provides a visual representation of intermolecular contacts and can quantify the contribution of different types of interactions (e.g., hydrogen bonds, π-π stacking) to the crystal packing. nih.gov

The synergy between these computational approaches and experimental studies will be essential for unlocking the full potential of this compound and its derivatives in the advanced application areas discussed.

Q & A

Basic: What are the optimal synthetic routes for [4-(6-Methylpyridazin-3-yl)phenyl]methanol, and how can reaction conditions be standardized?

Answer:
The synthesis typically involves multi-step reactions starting from pyridazine derivatives. A common approach includes:

  • Step 1: Functionalization of pyridazine via nucleophilic substitution or cross-coupling to introduce the methyl group at the 6-position .
  • Step 2: Suzuki-Miyaura coupling to attach the phenylmethanol moiety to the pyridazine ring, requiring palladium catalysts and controlled pH/temperature .
  • Step 3: Purification via column chromatography or recrystallization from methanol/ethanol mixtures .
    Standardization requires monitoring reaction progress using HPLC or TLC, with optimization of parameters like solvent polarity (e.g., DMSO for fluorination steps ) and reaction time (2–24 hours depending on intermediates) .

Advanced: How can regioselectivity challenges during pyridazine functionalization be addressed?

Answer:
Regioselectivity in pyridazine derivatives is influenced by electronic and steric factors. Strategies include:

  • Electronic modulation: Electron-withdrawing groups (e.g., trifluoromethyl) direct substitutions to specific positions, as seen in fluorinated pyridine analogs .
  • Protecting groups: Temporary protection of the methanol group using silyl ethers prevents undesired side reactions during pyridazine methylation .
  • Computational modeling: DFT studies predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) . Experimental validation via X-ray crystallography confirms regiochemical outcomes .

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:

  • NMR: 1^1H and 13^13C NMR identify substituent patterns (e.g., pyridazine protons at δ 8.5–9.0 ppm; methanol -OH at δ 1.5–2.5 ppm) .
  • X-ray crystallography: Single-crystal studies reveal hydrogen-bonding networks (e.g., O–H⋯O interactions between methanol and sulfonate groups ) and π-π stacking (centroid distances ~3.5 Å ).
  • IR spectroscopy: Confirms hydroxyl (3300–3500 cm1^{-1}) and aromatic C–H stretches (3050–3100 cm1^{-1}) .

Advanced: How can computational methods predict the compound’s electronic properties and reactivity?

Answer:

  • DFT calculations: Determine dipole moments, electrostatic potential surfaces, and charge distribution to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking: Screens potential biological targets (e.g., kinase inhibitors) by simulating binding affinities .
  • MD simulations: Assess stability in solvated environments (e.g., aqueous vs. DMSO) .

Advanced: How should researchers resolve contradictions in reported synthetic yields?

Answer:
Discrepancies in yields (e.g., 40–85% ) arise from:

  • Impurity profiles: Side products from incomplete coupling or oxidation require LC-MS analysis .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may decompose heat-sensitive intermediates .
  • Catalyst loading: Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) impacts cross-coupling efficiency; ICP-OES quantifies residual metal content .

Basic: What functionalization strategies enhance the compound’s reactivity for downstream applications?

Answer:

  • Esterification: Methanol’s -OH group reacts with acyl chlorides to form esters, improving lipophilicity .
  • Oxidation: MnO2_2 or PCC converts -CH2_2OH to aldehydes for Schiff base formation .
  • Halogenation: Electrophilic substitution introduces Cl/Br at the phenyl ring for further cross-coupling .

Advanced: What biological targets are plausible for this compound?

Answer:

  • Kinase inhibition: Structural analogs inhibit GSK-3β and CDKs due to pyridazine’s ATP-binding mimicry .
  • Antimicrobial activity: Thiophene/methanol hybrids show efficacy against Gram-positive bacteria .
  • Mechanistic studies: Fluorescence polarization assays quantify target engagement, while SPR measures binding kinetics .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal stability: DSC/TGA reveals decomposition above 200°C; store at -20°C under inert gas .
  • Light sensitivity: UV-Vis spectroscopy monitors degradation (λ~270 nm for pyridazine); amber vials recommended .
  • Hydrolytic stability: Accelerated aging in buffered solutions (pH 3–10) identifies susceptibility to ester/amide hydrolysis .

Advanced: How do structural analogs compare in terms of electronic and steric effects?

Answer:

  • Substituent impact: Trifluoromethyl groups increase electron-withdrawing effects, reducing HOMO energy by ~1.2 eV vs. methyl .
  • Steric hindrance: Bulkier groups (e.g., benzyl) disrupt π-π stacking, altering crystal packing (e.g., centroid distances increase to 4.2 Å ).
  • Bioactivity correlation: QSAR models link logP values (<3.5) to improved blood-brain barrier penetration .

Advanced: What role does this compound play in drug discovery pipelines?

Answer:

  • Lead optimization: Serves as a scaffold for anti-inflammatory/anticancer agents via structural diversification .
  • Prodrug development: Methanol group facilitates conjugation with phosphate esters for enhanced bioavailability .
  • Toxicology: Ames tests and hepatocyte assays assess genotoxicity/metabolic stability early in development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.